The Natural Provenance of 1H-Indole-3-propanol: A Technical Guide
The Natural Provenance of 1H-Indole-3-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-3-propanol, also known as homotryptophol, is an indole alkaloid derived from the metabolism of the essential amino acid tryptophan. This technical guide provides a comprehensive overview of the natural sources of 1H-Indole-3-propanol, detailing its origins in the microbial and marine realms. While quantitative data on its concentration in these sources remain limited in publicly available literature, this document synthesizes the existing knowledge on its biosynthesis, presents methodologies for its analysis, and outlines the key organisms known to produce this compound.
Introduction
1H-Indole-3-propanol (PubChem CID: 77115) is a molecule of interest due to its structural relationship to neuroactive compounds and its role as a potential signaling molecule.[1] Its natural occurrence is primarily linked to the metabolic activities of microorganisms and the complex biochemical ecosystems of marine invertebrates. Understanding the natural sources and biosynthetic pathways of this compound is crucial for researchers exploring its physiological functions and potential therapeutic applications.
Natural Sources of 1H-Indole-3-propanol
The primary natural sources of 1H-Indole-3-propanol identified to date are microorganisms, particularly gut and soil bacteria, and a variety of marine organisms, most notably sponges.
Microbial Production
Certain species of gut and soil bacteria are known to metabolize tryptophan into various indole compounds, including 1H-Indole-3-propanol. The production is often linked to the synthesis of its precursor, indole-3-propionic acid (IPA).
Key Producing Microorganisms:
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Clostridium sporogenes : This gut bacterium is a well-documented producer of IPA, a direct precursor to 1H-Indole-3-propanol.[2][3] The metabolic activity of C. sporogenes on tryptophan is a significant source of indolic compounds in the mammalian gut.[2]
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Peptostreptococcus sp. : Species within this genus are also capable of converting tryptophan to IPA.
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Clostridium difficile : This species has been shown to metabolize aromatic amino acids to produce various compounds, including those related to the indole propionic acid pathway.[3]
While the production of IPA by these bacteria is established, specific quantitative data on the subsequent conversion to and final concentration of 1H-Indole-3-propanol in fermentation broths are not extensively reported in the available literature.
Marine Organisms
The marine environment, with its vast biodiversity, is a rich source of novel natural products. Marine sponges, in particular, have been found to contain a diverse array of indole alkaloids, including 1H-Indole-3-propanol.
Key Marine Sources:
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Ircinia sp. : Sponges of the genus Ircinia are known to produce a variety of indole derivatives.[4] Tryptophol (indole-3-ethanol), a closely related compound, has been isolated from Ircinia sp., suggesting the presence of the necessary biosynthetic machinery for the production of other indole alcohols like 1H-Indole-3-propanol.[5]
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Spongia sp. : Tryptophol has also been isolated from sponges of the genus Spongia, further indicating that marine sponges are a significant source of indole alcohols.[5]
The presence of these compounds in sponges may be due to the sponges themselves or, more likely, to symbiotic microorganisms residing within the sponge tissue.
Biosynthesis of 1H-Indole-3-propanol
The biosynthesis of 1H-Indole-3-propanol originates from the amino acid tryptophan. The pathway is believed to proceed through the formation of indole-3-propionic acid (IPA), which is then reduced to the corresponding alcohol.
The key steps are:
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Tryptophan to Indole-3-pyruvic acid: This transamination is a common step in tryptophan metabolism.
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Indole-3-pyruvic acid to Indole-3-lactic acid: A reduction step.
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Indole-3-lactic acid to Indole-3-acrylic acid: A dehydration reaction.
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Indole-3-acrylic acid to Indole-3-propionic acid (IPA): A final reduction in this branch of the pathway.[6]
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Indole-3-propionic acid to 1H-Indole-3-propanol: This final step is a reduction of the carboxylic acid to an alcohol, likely catalyzed by an alcohol dehydrogenase.[7][8]
dot graph "Biosynthesis_of_1H_Indole_3_propanol" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPA [label="Indole-3-propionic acid", fillcolor="#FBBC05", fontcolor="#202124"]; IP [label="1H-Indole-3-propanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tryptophan -> IPA [label="Microbial Metabolism\n(e.g., Clostridium sporogenes)"]; IPA -> IP [label="Reduction\n(postulated Alcohol Dehydrogenase)"]; } caption { label = "Hypothesized biosynthetic pathway of 1H-Indole-3-propanol from tryptophan."; fontsize = 10; fontname = "Arial"; }
Quantitative Data
Quantitative data on the concentration of 1H-Indole-3-propanol in its natural sources are scarce in the scientific literature. Most studies focus on the identification of the compound or the quantification of its precursor, indole-3-propionic acid.
| Natural Source Category | Specific Organism/Genus | Compound | Concentration/Yield | Reference(s) |
| Microorganisms | Clostridium sporogenes | Indole-3-propionic acid | Not specified in snippets | [2] |
| Microorganisms | Various Clostridia | Indole propionic acid | Identified as a metabolic end product | [3] |
| Marine Sponges | Ircinia sp. | 1H-Indole-3-propanol | Presence indicated, but not quantified | [4][5] |
| Marine Sponges | Spongia sp. | 1H-Indole-3-propanol | Presence indicated, but not quantified | [5] |
Note: The table reflects the limited availability of specific quantitative data for 1H-Indole-3-propanol in the reviewed literature.
Experimental Protocols
The following sections outline general methodologies for the extraction and analysis of indole alkaloids, which can be adapted for the specific quantification of 1H-Indole-3-propanol.
Extraction from Microbial Cultures
Objective: To extract indolic compounds from a bacterial fermentation broth.
Protocol:
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Centrifugation: Centrifuge the bacterial culture to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.[9]
-
Liquid-Liquid Extraction (LLE):
-
Evaporation: Evaporate the organic solvent to dryness under reduced pressure (e.g., using a rotary evaporator).[9]
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[9]
Extraction from Marine Sponges
Objective: To extract indole alkaloids from marine sponge tissue.
Protocol:
-
Sample Preparation: Lyophilize (freeze-dry) the sponge tissue and then grind it into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered sponge material with a suitable solvent system, such as a mixture of dichloromethane and methanol (1:1).[10]
-
Alternatively, a sequential extraction with solvents of increasing polarity can be employed.
-
-
Concentration: Concentrate the crude extract under reduced pressure.
-
Partitioning:
-
Partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or butanol) to separate compounds based on polarity.
-
-
Chromatographic Purification:
-
Subject the organic phase to column chromatography (e.g., silica gel or Sephadex) for further purification.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
-
Isolation: Isolate the target compound (1H-Indole-3-propanol) from the relevant fractions using preparative HPLC.
HPLC Analysis
Objective: To quantify 1H-Indole-3-propanol in a prepared extract.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm or fluorescence detection (excitation ~280 nm, emission ~350 nm).
-
Quantification: Generate a standard curve using a pure analytical standard of 1H-Indole-3-propanol.
Conclusion
1H-Indole-3-propanol is a naturally occurring tryptophan metabolite with primary sources in the microbial world, particularly gut bacteria, and in marine sponges. Its biosynthesis is intricately linked to the metabolism of indole-3-propionic acid. While its presence in these natural sources is established, there is a notable gap in the literature regarding its specific concentrations. The experimental protocols provided herein offer a foundation for researchers to develop and validate methods for the extraction and quantification of this intriguing indole alkaloid. Further research is warranted to fully elucidate the quantitative distribution of 1H-Indole-3-propanol in nature and to understand its physiological significance.
References
- 1. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan was metabolized into beneficial metabolites against coronary heart disease or prevented from producing harmful metabolites by the in vitro drug screening model based on Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The end products of the metabolism of aromatic amino acids by Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new indole derivatives from a marine sponge Ircinia sp. collected at Iriomote Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Marine Sponge-Derived Natural Products against Parasitic Protozoa | MDPI [mdpi.com]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 1H-Indole-3-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
